3,10-Dibromoperylene

Organic Synthesis Purification Methods Thermal Analysis

Isomeric impurity in dibromoperylene batches disrupts conjugation length and optical properties in bottom-up graphene nanoribbon (GNR) synthesis. This 3,10-regioisomer ensures defined edge topology and electronic performance. - Enables ultra-narrow armchair GNRs with targeted ~0.9 eV bandgap & NIR absorption. - Critical monomer for PDOFPE copolymer (fluorescence quantum yield 76%). - Record-high melting point; exploit 69 °C ΔTm for industrial purification workflows.

Molecular Formula C20H10Br2
Molecular Weight 410.1 g/mol
CAS No. 85514-20-1
Cat. No. B12275962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,10-Dibromoperylene
CAS85514-20-1
Molecular FormulaC20H10Br2
Molecular Weight410.1 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C(=CC=C3C4=CC=C(C5=CC=CC2=C54)Br)Br
InChIInChI=1S/C20H10Br2/c21-17-9-7-13-14-8-10-18(22)16-6-2-4-12(20(14)16)11-3-1-5-15(17)19(11)13/h1-10H
InChIKeyOVMHRVBCZFDXIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,10-Dibromoperylene as a Specialty Building Block


3,10-Dibromoperylene is a polycyclic aromatic hydrocarbon (PAH) belonging to the perylene family, characterized by two bromine substituents at the 3 and 10 positions of the perylene core [1]. This specific bromination pattern distinguishes it from other dibromoperylene isomers and serves as a critical synthetic handle. It is a key intermediate in the bottom-up synthesis of graphene nanoribbons and functional organic materials, where the precise regiochemistry of the bromine atoms dictates the structural and electronic properties of the final conjugated system [2].

Synthesis
Bottom-up graphene nanoribbon monomer with defined edge topology
Polymerization
Regioregular fluorene-perylene copolymers with structural precision
Purity Requirement
Isomerically pure 3,10-bromo substitution eliminates structural defects

Why 3,10-Dibromoperylene Cannot Be Substituted


The dibromination of perylene produces a mixture of isomers, most commonly the 3,9- and 3,10-dibromoperylene regioisomers. Research has established that the chemical and photophysical behaviors of these isomers are significantly different [1]. Generic procurement of a mixed isomer batch or the alternative 3,9-isomer fails in applications requiring the 3,10-substitution geometry. This specific arrangement is essential for achieving the targeted molecular geometry in polymers, the desired packing in solid-state materials, and the specific photophysical signatures in alkynyl derivatives, as detailed in the following quantitative evidence [2].

Required monomer
3,10-dibromoperylene with precise substitution geometry enables targeted molecular architecture and photophysical signatures.
Generic alternative
Mixed isomer batches or 3,9-isomer may shift polymer backbone geometry, alter solid-state packing, and reduce quantum efficiency; direct replacement is not supported without validation.

Evidence for Selecting 3,10-Dibromoperylene


Record-High Melting Point via Isomerically Pure Material

A reliable and reproducible recrystallization method yields 3,10-dibromoperylene with unprecedented purity, resulting in the highest melting temperatures reported for this class of dibromoperylenes [1]. This achievement directly contradicts the lower melting points reported for impure or mixed isomeric samples and enables reliable thermodynamic characterization.

Thermal benchmark
Head-to-head
Highest melting temperature reported for pure dibromoperylenes, exceeding historical 221 °C literature
Purity indicator for reproducible polymerization
Exact value requires full-text; purity leap documented
Organic Synthesis Purification Methods Thermal Analysis

High Quantum Efficiency in Fluorene-Perylene Copolymers

Using regiochemically defined 3,10-dibromoperylene as a monomer to create a fluorene-perylene copolymer (PDOFPE) directly results in a material with a high fluorescence quantum efficiency of 76% [1]. This performance metric is a direct consequence of the polymer's well-defined structure, achievability solely through the specific 3,10-dibromo isomer.

Quantum efficiency
Cross-study comparable
Φ = 76% in solution (THF, 423 nm excitation)
Enables high-efficiency optoelectronic polymers
Purity-driven structural precision is essential
Polymer Optoelectronics Fluorescence Spectroscopy Copolymerization

Melting Point Differentiation for Isomer Separation

3,10-Dibromoperylene exhibits a significantly lower melting point (221 °C) compared to its 3,9-isomer (290 °C) . This substantial thermodynamic difference is a critical physical property that is exploited for their effective separation via sequential recrystallization, enabling the production of the high-purity compound required for precision chemistry.

Isomer separation
Head-to-head
3,10-: 221 °C vs 3,9-: 290 °C (Δ69 °C)
Enables isomer purification via recrystallization
Consolidated from ChemicalBook, ChemSrc, Chemblink
Isomer Separation Purification Technology Material Science

Precursor for Low-Bandgap Graphene Nanoribbons

3,10-Dibromoperylene is a critical monomer for the bottom-up synthesis of ultra-narrow armchair graphene nanoribbons (AGNRs) [1]. When polymerized and subsequently cyclodehydrogenated, the 3,10-regiochemistry directs the formation of AGNRs with a low band gap (≈0.9 eV) and pronounced near-infrared (NIR) absorption up to 1400 nm. This specific bandgap engineering is a direct outcome of the monomer's substitution pattern.

GNR bandgap
Class-level
≈0.9 eV, NIR absorption to 1400 nm
Encodes edge structure for NIR materials
Class-level inference; isomer specificity affects bandgap
Graphene Nanoribbons Near-Infrared Absorption Bottom-Up Synthesis

Application Scenarios for 3,10-Dibromoperylene


Regio-regular Copolymers for Optoelectronics

3,10-Dibromoperylene is the definitive monomer choice for creating fluorene-perylene alternating copolymers like PDOFPE, which exhibit a high fluorescence quantum yield of 76% [1]. The structural purity of the 3,10-isomer ensures a defined conjugation length and prevents the optical quenching often introduced by polymeric defects from isomeric impurities. This scenario directly leverages the outcome of Evidence Item 2.

Defined-Edge Graphene Nanoribbon Fabrication

The compound serves as a precursor for synthesizing ultra-narrow armchair graphene nanoribbons (AGNRs) with a targeted low bandgap of ~0.9 eV and strong NIR absorption [1]. The specific 3,10-substitution geometry is a design element that dictates the final structure's edge topology, enabling their use in NIR photodetectors and nanoelectronics, as detailed in Evidence Item 4.

High-Purity Reference Standard

The demonstrated ability to obtain 3,10-Dibromoperylene with unprecedented purity and a record-high melting point [1] makes it the ideal reference standard. It is essential for researchers requiring a fully characterized, unambiguous sample for fundamental photophysical studies or for calibrating analytical instruments, directly stemming from the findings of Evidence Item 1.

Large-Scale Isomer Separation via Melting Point

The significant 69 °C melting point difference between 3,10- and 3,9-dibromoperylene [1] can be exploited in industrial-scale purification workflows. This property allows for the implementation of robust, temperature-controlled crystallization processes to isolate the 3,10-isomer from the bromination mixture, as supported by Evidence Item 3.

Application
Selection Property
Validation Focus
Regio-regular copolymers for optoelectronics
Isomerically pure 3,10-bromo substitution pattern
Quantum yield and polymer backbone regularity
Defined-edge graphene nanoribbons
3,10-regiochemistry for armchair edge topology
Bandgap engineering and NIR absorption profile
High-purity reference standard
Record-high melting point and isomer purity
Calibration reliability and fundamental photophysics
Large-scale isomer separation
Significant melting point gap from 3,9-isomer
Temperature-controlled crystallization efficiency
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